molecular formula C30H31N3O5 B12106041 2',3'-Dideoxy-5'-O-DMT-cytidine

2',3'-Dideoxy-5'-O-DMT-cytidine

Cat. No.: B12106041
M. Wt: 513.6 g/mol
InChI Key: DXSDODVHRTXQLY-UHFFFAOYSA-N
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Description

2’,3’-Dideoxy-5’-O-DMT-cytidine: (CAS No. 797804-87-6) is an exceptional antiviral agent. Its efficacy extends to HIV and various other viral ailments. The compound plays a crucial role in biomedical research and therapeutic advancements aimed at combating elusive intricacies of viral afflictions.

Preparation Methods

Synthetic Routes:: The synthetic route for 2’,3’-Dideoxy-5’-O-DMT-cytidine involves several steps. Key reactions include nucleoside coupling, protection/deprotection, and cyclization. The specific sequence may vary, but the overall strategy ensures the formation of the desired compound.

Reaction Conditions::
  • Nucleoside coupling: Typically carried out using phosphoramidite chemistry.
  • Protection/Deprotection: The DMT (4,4’-dimethoxytrityl) group protects the 5’-hydroxyl, ensuring selective reactions.
  • Cyclization: Involves the formation of the furan ring.

Industrial Production:: Industrial-scale production methods involve efficient coupling reactions, purification, and isolation. The compound’s purity is critical for its antiviral activity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, affecting its antiviral properties.

    Reduction: Reduction of specific functional groups can lead to modified derivatives.

    Substitution: Nucleophilic substitution reactions are relevant during synthesis.

Common Reagents and Conditions::

    Phosphoramidites: Used for nucleoside coupling.

    Acids/Bases: For deprotection and cyclization.

    Protecting Groups: DMT for 5’-hydroxyl protection.

Major Products:: The primary product is 2’,3’-Dideoxy-5’-O-DMT-cytidine itself. Derivatives may also form during synthesis.

Scientific Research Applications

    Antiviral Research: Investigating its efficacy against various viruses.

    Medicine: Potential therapeutic applications in viral infections.

    Chemical Biology: Studying viral replication mechanisms.

    Industry: Developing antiviral drugs.

Mechanism of Action

The compound inhibits viral DNA synthesis, curtailing viral proliferation and transmission. It disrupts essential processes within infected cells, preventing viral replication.

Comparison with Similar Compounds

    Unique Features: 2’,3’-Dideoxy-5’-O-DMT-cytidine’s exceptional antiviral efficacy sets it apart.

    Similar Compounds: Other nucleoside analogs like 2’,3’-dideoxycytidine and 2’,3’-dideoxyadenosine

Properties

Molecular Formula

C30H31N3O5

Molecular Weight

513.6 g/mol

IUPAC Name

4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34)

InChI Key

DXSDODVHRTXQLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N

Origin of Product

United States

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